High-Affinity Binding to the Benzodiazepine Receptor vs. Other Ester Derivatives
β-CCM belongs to a group of high-affinity benzodiazepine receptor ligands. In a direct comparison of several β-carboline-3-carboxylate esters using bovine cortex membranes, β-CCM, along with the ethyl and n-propyl esters, were identified as the most potent binders, while larger ester groups (n-butyl, benzyl) showed significantly reduced activity [1]. This establishes β-CCM as a potent tool compound, with an affinity profile distinct from bulkier ester analogs. Further studies using rat brain membranes confirm that β-CCM is a potent inhibitor of [3H]flunitrazepam binding, comparable to β-CCE and β-CCP in this in vitro assay [2].
| Evidence Dimension | Benzodiazepine Receptor Affinity |
|---|---|
| Target Compound Data | Potent inhibitor of [3H]flunitrazepam binding; among 'most potent' in ester series |
| Comparator Or Baseline | Ethyl ester (β-CCE): also a 'most potent' binder; n-Butyl ester: 'considerably less active' |
| Quantified Difference | Not specified (qualitative rank order provided) |
| Conditions | Bovine cortex membranes and rat cerebellum/cerebral cortex; [3H]flunitrazepam displacement assay |
Why This Matters
Confirms β-CCM's high receptor affinity, positioning it as a suitable alternative to β-CCE for in vitro binding studies when a methyl ester is specifically required.
- [1] Lippke, K. P., Schunack, W. G., & Wenning, W. (1983). beta-Carbolines as benzodiazepine receptor ligands. 1. Synthesis and benzodiazepine receptor interaction of esters of beta-carboline-3-carboxylic acid. Journal of Medicinal Chemistry, 26(4), 499–503. View Source
- [2] Oakley, N. R., & Jones, B. J. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. Neuropharmacology, 21(6), 587–589. View Source
